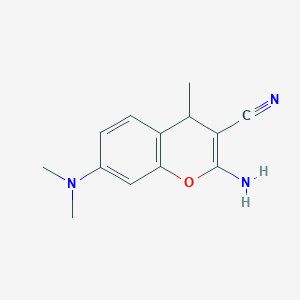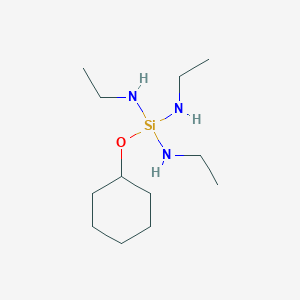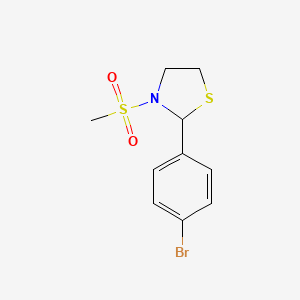
Dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-methylprop-2-enoate, hexadecyl 2-methylprop-2-enoate, octadecyl 2-methylprop-2-enoate, pentadecyl 2-methylprop-2-enoate, tetradecyl 2-methylprop-2-enoate, and tridecyl 2-methylprop-2-enoate are esters of methacrylic acid. These compounds are part of the methacrylate family, which are widely used in various industrial applications due to their unique chemical properties. They are typically used as monomers in the production of polymers and copolymers, which are then utilized in coatings, adhesives, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds generally involves the esterification of methacrylic acid with the corresponding alcohols (dodecanol, hexadecanol, octadecanol, pentadecanol, tetradecanol, and tridecanol). The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
For example, the synthesis of dodecyl 2-methylprop-2-enoate can be achieved by reacting methacrylic acid with dodecanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of these methacrylate esters is often carried out in large-scale reactors with continuous removal of water to ensure high yields. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion. The final product is then purified by distillation or other separation techniques to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
These methacrylate esters primarily undergo polymerization reactions due to the presence of the vinyl group. They can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or UV light. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced using hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: Can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Major Products Formed
Polymerization: Results in the formation of polymethacrylates, which are used in coatings, adhesives, and other applications.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce alcohols.
Substitution: Can result in the formation of various substituted methacrylates.
Scientific Research Applications
These methacrylate esters have a wide range of applications in scientific research and industry:
Chemistry: Used as monomers in the synthesis of polymers and copolymers. They are also used in the study of polymerization mechanisms and kinetics.
Biology: Utilized in the development of biomaterials, such as hydrogels and drug delivery systems.
Medicine: Employed in the formulation of medical adhesives and coatings for medical devices.
Industry: Used in the production of coatings, adhesives, and sealants. They are also used as additives in lubricants and as plasticizers in various materials.
Mechanism of Action
The primary mechanism of action for these methacrylate esters is through polymerization. The vinyl group in the ester undergoes a free radical polymerization process, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and resistance to chemicals, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Isobutyl methacrylate
Comparison
Compared to other methacrylate esters, dodecyl 2-methylprop-2-enoate, hexadecyl 2-methylprop-2-enoate, octadecyl 2-methylprop-2-enoate, pentadecyl 2-methylprop-2-enoate, tetradecyl 2-methylprop-2-enoate, and tridecyl 2-methylprop-2-enoate have longer alkyl chains. This results in higher hydrophobicity and lower water solubility, which can be advantageous in applications requiring water resistance and durability. Additionally, the longer alkyl chains can provide enhanced flexibility and toughness to the resulting polymers.
These unique properties make them particularly suitable for applications in coatings, adhesives, and sealants where water resistance and mechanical strength are crucial.
Properties
Molecular Formula |
C112H212O12 |
|---|---|
Molecular Weight |
1750.9 g/mol |
IUPAC Name |
dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C20H38O2.C19H36O2.C18H34O2.C17H32O2.C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19(20)18(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-20H2,1,3H3;2,4-18H2,1,3H3;2,4-17H2,1,3H3;2,4-16H2,1,3H3;2,4-15H2,1,3H3;2,4-14H2,1,3H3 |
InChI Key |
WKFVOIQYBLTOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C |
Related CAS |
68459-84-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
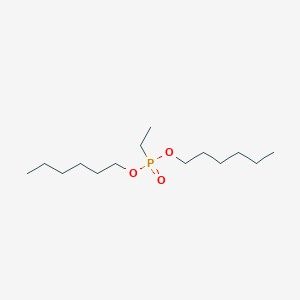
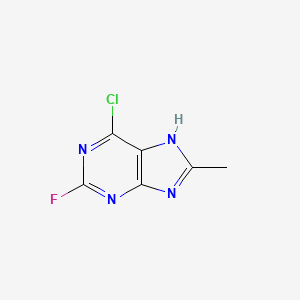
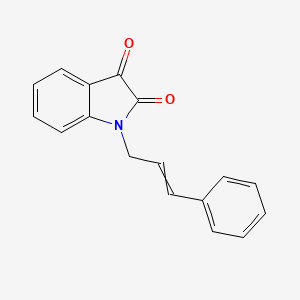
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
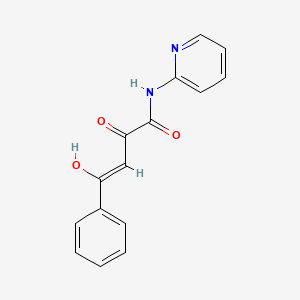

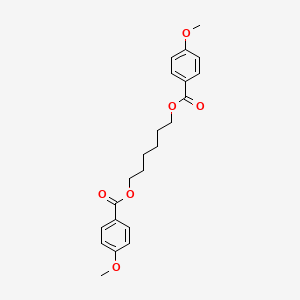
![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
